(R)-4-Isopropyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-Isopropyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole is a chiral heterocyclic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features an oxazole ring fused with a pyridine moiety, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Isopropyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methoxy-6-methyl-2-pyridinecarboxaldehyde with an isopropylamine derivative in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or ethanol, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent reaction conditions and scalability. Catalysts such as palladium or copper complexes are often employed to facilitate the cyclization process, and advanced purification methods like high-performance liquid chromatography (HPLC) are used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
®-4-Isopropyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxazole ring to more saturated heterocycles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxazole derivatives with additional oxygen functionalities.
Reduction: Saturated heterocycles with reduced oxazole rings.
Substitution: Functionalized pyridine derivatives with various substituents.
Scientific Research Applications
Chemistry
In organic synthesis, ®-4-Isopropyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole serves as a building block for the construction of more complex molecules. Its unique structure allows for the development of novel catalysts and ligands used in asymmetric synthesis.
Biology
The compound exhibits potential biological activity, making it a candidate for drug discovery and development. It has been studied for its antimicrobial, anti-inflammatory, and anticancer properties. Researchers are exploring its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicinal chemistry, ®-4-Isopropyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole is investigated for its pharmacological effects. Its ability to modulate specific biological pathways makes it a promising lead compound for the treatment of various diseases.
Industry
The compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for applications in the electronics and automotive industries.
Mechanism of Action
The mechanism of action of ®-4-Isopropyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-6-methyl-2-pyridinecarboxaldehyde: A precursor in the synthesis of the target compound.
2-(4-Methoxy-6-methylpyridin-2-yl)oxazole: A structurally related compound with similar chemical properties.
4-Isopropyl-2-oxazoline: Another oxazole derivative with comparable reactivity.
Uniqueness
®-4-Isopropyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole stands out due to its chiral nature and the presence of both oxazole and pyridine rings. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(4R)-2-(4-methoxy-6-methylpyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-8(2)12-7-17-13(15-12)11-6-10(16-4)5-9(3)14-11/h5-6,8,12H,7H2,1-4H3/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTNQRRKJYXLMV-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C2=NC(CO2)C(C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=N1)C2=N[C@@H](CO2)C(C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.